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Rapamycin, 15-deoxo-

Cat. No.: B1176044
CAS No.: 150481-78-0
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Description

Historical Discovery and Isolation of Rapamycin (B549165) and its Derivatives from Streptomyces hygroscopicus

The story of rapamycin began with a soil sample from Easter Island (Rapa Nui), which led to the isolation of the producing organism, the bacterium Streptomyces hygroscopicus. nih.govnih.govnih.gov Initially identified in the 1970s for its potent antifungal properties, rapamycin's journey into clinical significance took a pivotal turn with the discovery of its remarkable immunosuppressive and antiproliferative activities. nih.govacs.org This dual functionality propelled rapamycin and its derivatives, often referred to as "rapalogs," to the forefront of pharmaceutical research. nih.gov

The isolation of rapamycin from S. hygroscopicus fermentation broths involves extraction with organic solvents followed by chromatographic purification. nih.gov Over the years, researchers have not only optimized the production of rapamycin but have also explored the natural diversity of compounds produced by this versatile bacterium. This exploration, combined with advanced fermentation and analytical techniques, has led to the identification of a host of rapamycin derivatives, each with unique structural modifications to the core macrolide scaffold. These naturally occurring analogs have provided invaluable insights into the structure-activity relationships of this class of molecules.

Biogenetic Relationship of 15-Deoxo-Rapamycin Analogs to the Rapamycin Core Structure

The biosynthesis of rapamycin is a complex process orchestrated by a large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) multienzyme complex. A key step in the formation of the macrocycle is the incorporation of L-pipecolate, which is derived from the amino acid L-lysine. nih.gov The enzyme responsible for this incorporation, a pipecolate-incorporating enzyme encoded by the rapP gene, exhibits a degree of substrate promiscuity. nih.gov This flexibility has been exploited by researchers to generate novel rapamycin analogs through a technique known as precursor-directed biosynthesis. figshare.com

The generation of 15-deoxo-rapamycin analogs is a direct consequence of this biosynthetic plasticity. Specifically, the analog 15-deoxo-19-sulfoxylrapamycin was produced by feeding a culture of S. hygroscopicus with (S)-1,3-thiazane-4-carboxylic acid, a sulfur-containing pipecolate analog. acs.orgnih.gov Interestingly, the incorporation of this precursor leads to an unexpected downstream modification. The resulting molecule not only features the sulfur-containing ring but also lacks the carbonyl group at the C-15 position. nih.gov It is hypothesized that the altered structure of the intermediate disrupts the normal activity of a downstream cytochrome P-450 monooxygenase, which is responsible for the oxidation at C-15. nih.gov Instead, this enzyme may act on the thiazane sulfur, leading to the sulfoxide (B87167) functionality. nih.gov

This biogenetic pathway highlights a fascinating interplay between precursor incorporation and the subsequent enzymatic tailoring of the macrolide core, resulting in a structurally distinct analog with a deoxygenated feature at a critical position.

Academic Significance and Research Focus on Deoxygenated Rapamycin Analogs

The primary academic significance of 15-deoxo-rapamycin analogs lies in their utility as probes for understanding the molecular interactions of rapamycin. The biological activity of rapamycin is mediated through its binding to the immunophilin FKBP12. clinpgx.orgresearchgate.net The resulting rapamycin-FKBP12 complex then binds to and inhibits the kinase mTOR (mechanistic Target of Rapamycin). researchgate.net

Research on 15-deoxo-19-sulfoxylrapamycin has revealed a dramatically reduced binding affinity for FKBP12 compared to the parent rapamycin molecule. nih.govfigshare.com This finding underscores the critical role of the C-15 carbonyl group in the interaction with FKBP12. nih.gov The significant drop in binding affinity for the 15-deoxo analog provides strong evidence for the importance of this specific structural feature in the formation of the initial rapamycin-FKBP12 complex, which is a prerequisite for its biological activity.

The study of such deoxygenated analogs, therefore, serves as a powerful tool in dissecting the structure-activity relationships of rapamycin. By observing the functional consequences of removing a specific oxygen atom, researchers can map the critical interaction points within the binding pocket of FKBP12. This knowledge is invaluable for the rational design of new rapamycin derivatives with potentially altered binding kinetics, selectivity, or pharmacological properties. The focus of research on deoxygenated rapamycin analogs is thus not necessarily to create more potent compounds, but rather to gain fundamental insights into the molecular basis of their mechanism of action.

Properties

CAS No.

150481-78-0

Molecular Formula

C17H21FINO2

Synonyms

Rapamycin, 15-deoxo-

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of 15 Deoxo Rapamycin Analogs

Interactions with Immunophilins, Specifically FKBP12

The biological activity of rapamycin (B549165) and its analogs, often termed "rapalogs," is initiated by their binding to the intracellular receptor FK506-binding protein 12 (FKBP12). nih.govnih.gov This interaction is a prerequisite for the subsequent inhibition of their ultimate target, the mechanistic Target of Rapamycin (mTOR). nih.govnih.gov FKBP12 is a widely expressed peptidyl-prolyl isomerase that acts as a chaperone protein. nih.gov The formation of the FKBP12-rapalog complex creates a composite surface that is recognized by the mTOR kinase, leading to the inhibition of its downstream signaling pathways. nih.govnih.gov This unique mode of action, where the small molecule acts as a molecular glue between two proteins, is a hallmark of this class of compounds. nih.govbiorxiv.org

The affinity of rapamycin analogs for FKBP12 is a critical determinant of their potency. Studies have demonstrated that most rapalogs bind to FKBP12 with high affinity, typically in the nanomolar to low micromolar range. nih.gov For instance, a fluorescence polarization competition assay revealed that a library of bifunctional cyclic peptides designed as rapamycin analogs consistently showed high-affinity binding to FKBP12. nih.gov This high-affinity interaction is crucial for creating the stable ternary complex (FKBP12-rapalog-mTOR) necessary for biological activity. nih.gov The equilibrium dissociation constants for the binding of the FKBP12-rapamycin complex to fragments of the mTOR protein (specifically the FRB domain) have been measured to be around 5 nM, indicating a very tight interaction. researchgate.net

Table 1: Binding Affinity of Selected Rapamycin Analogs to FKBP12

Compound/Analog Binding Affinity (IC50 or KI) Assay Method
Rapalog Library Member (D-β-homoPhe at R1) IC50 = 4–18 μM Fluorescence Polarization nih.gov
Rapalog Library Member (L-β-homoPhe at R1) IC50 = 26 μM Fluorescence Polarization nih.gov
Rapamycin-FKBP12 to FRB domain Kd ≈ 5 nM SDS/PAGE Gel Shift researchgate.net

The high-affinity binding of rapamycin and its analogs to FKBP12 is governed by specific structural features of the drug molecule. nih.gov X-ray crystallography studies of the FKBP12-rapamycin complex have revealed that the molecule sits (B43327) in a hydrophobic pocket on the surface of FKBP12. nih.govnih.gov A key structural motif for this interaction is the six-membered pipecolinyl ring of rapamycin, which fits snugly into this hydrophobic pocket formed by amino acid residues such as Tyr82, Phe36, Phe99, and Trp59. nih.gov

Modulation of the Mechanistic Target of Rapamycin (mTOR) Pathway

Upon forming a complex with FKBP12, 15-deoxo-rapamycin analogs engage with mTOR, a highly conserved serine/threonine kinase that acts as a central regulator of cellular processes. nih.govmdpi.com mTOR integrates signals from various environmental cues, including nutrients and growth factors, to control cell growth, proliferation, metabolism, and survival. nih.govresearchgate.net It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). nih.govmdpi.comnih.gov

Rapamycin and its analogs are primarily allosteric inhibitors of mTORC1. nih.govmdpi.com The FKBP12-rapalog complex binds to the FRB domain of mTOR, which is a component of mTORC1. nih.gov This binding does not directly inhibit the catalytic activity of the kinase but rather interferes with the association of mTOR with its substrates, effectively blocking downstream signaling. nih.govnih.gov mTORC1 is characterized by the presence of the regulatory protein Raptor (regulatory associated protein of mTOR). nih.gov

In contrast, mTORC2, which contains the protein Rictor (rapamycin-insensitive companion of mTOR), is generally considered insensitive to acute rapamycin treatment. mdpi.comnih.gov However, prolonged exposure to rapamycin or its analogs can, in some cell types, lead to the disruption of mTORC2 assembly and subsequent inhibition of its activity. mdpi.com Some third-generation mTOR inhibitors, such as RapaLink-1, have been developed to inhibit both mTORC1 and mTORC2, leading to differential effects on cellular metabolism compared to rapamycin alone. nih.gov While rapamycin specifically inhibits mTORC1, newer ATP-competitive inhibitors can block the catalytic activity of both complexes, highlighting the distinct roles and regulation of mTORC1 and mTORC2. nih.govnih.gov

The inhibition of mTORC1 by rapamycin analogs leads to the dephosphorylation and inactivation of its two best-characterized downstream effectors: ribosomal protein S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4EBP1). nih.govnih.gov

S6K1: When active, mTORC1 phosphorylates S6K1, which in turn phosphorylates several substrates, including the ribosomal protein S6, promoting ribosome biogenesis and protein synthesis. nih.gov Inhibition of mTORC1 by rapalogs prevents S6K1 activation, leading to a decrease in global protein translation and cell growth. nih.gov

4EBP1: mTORC1 phosphorylates 4EBP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E). nih.gov This dissociation allows eIF4E to participate in the formation of the eIF4F complex, which is essential for the initiation of cap-dependent mRNA translation. nih.gov When mTORC1 is inhibited, hypophosphorylated 4EBP1 binds tightly to eIF4E, sequestering it and thereby suppressing the translation of specific mRNAs required for cell proliferation. nih.gov

Interestingly, the inhibitory effect of rapamycin on 4EBP1 can be cell-type specific and time-dependent. In some cell lines, after an initial inhibition, 4EBP1 phosphorylation can recover despite continuous rapamycin treatment, suggesting the existence of rapamycin-resistant mTORC1 activity towards 4EBP1. nih.gov Nevertheless, the dual suppression of both S6K1 and 4EBP1 pathways is a key mechanism through which rapamycin analogs exert their anti-proliferative effects. nih.gov

Table 2: Downstream Effects of mTORC1 Inhibition by Rapamycin Analogs

Downstream Effector State Upon mTORC1 Inhibition Consequence
S6K1 Dephosphorylated / Inactivated Decreased ribosome biogenesis and protein synthesis nih.gov
4EBP1 Hypophosphorylated / Active Sequesters eIF4E, inhibiting cap-dependent translation nih.gov

Cellular Processes Regulated by 15-Deoxo-Rapamycin Analogs in Preclinical Models

In preclinical studies, 15-deoxo-rapamycin and its analogs have been shown to regulate a variety of fundamental cellular processes, primarily through their inhibition of the mTORC1 pathway. The anti-proliferative effects have been observed in numerous cancer cell lines, including those derived from rhabdomyosarcoma, glioblastoma, and breast cancer. nih.gov This inhibition of proliferation is a direct consequence of the suppression of S6K1 and 4EBP1, which leads to cell cycle arrest, typically in the G1 phase. nih.govnih.gov

Beyond cell growth and proliferation, these compounds have demonstrated effects on cell motility. nih.gov Rapamycin was shown to inhibit insulin-like growth factor (IGF-I)-stimulated cell motility, and this effect was dependent on the suppression of both the S6K1 and 4EBP1/eIF4E signaling pathways. nih.gov Furthermore, mTOR inhibition is known to suppress hypoxia-mediated angiogenesis and the proliferation of endothelial cells in vitro. nih.gov Rapamycin analogs have also been investigated for their potential in treating chronic allergic inflammation and preventing restenosis after cardiovascular stent implantation. nih.gov

Insufficient Data Available for "Rapamycin, 15-deoxo-"

Following a comprehensive search for scientific information, it has been determined that there is a significant lack of specific data available in the public domain concerning the chemical compound “Rapamycin, 15-deoxo-”. The search yielded general information about rapamycin and its analogs, often referred to as "rapalogs," but failed to provide detailed research findings specifically pertaining to the molecular and cellular mechanisms of "15-deoxo-rapamycin" as required by the requested article outline.

The initial and subsequent targeted searches for "15-deoxo-rapamycin" and its specific effects on autophagy induction, cell growth and proliferation in vitro, and metabolic reprogramming did not yield sufficient peer-reviewed scientific literature to construct a thorough and scientifically accurate article. While one analog, "15-deoxo-19-sulfoxylrapamycin," was mentioned in a broader context, this is a distinct chemical entity, and information regarding it cannot be substituted to describe "15-deoxo-rapamycin."

The strict adherence to the provided outline, which focuses exclusively on "Rapamycin, 15-deoxo-," cannot be fulfilled due to the absence of specific research data on this particular compound's mechanisms of action. Therefore, it is not possible to generate the requested article with the required level of detail and scientific accuracy at this time. Further research and publication on "Rapamycin, 15-deoxo-" would be necessary to provide the specific information requested.

Preclinical Biological Investigations of 15 Deoxo Rapamycin Analogs

In Vitro Studies in Diverse Cell Line Models

In vitro studies using various cell line models are fundamental in characterizing the biological effects of 15-deoxo-rapamycin analogs. These studies help to understand their cellular mechanisms of action, including their impact on cell proliferation, cell cycle progression, and the induction of apoptosis.

Assessment of Antiproliferative Activities

The antiproliferative effects of rapamycin (B549165) and its analogs have been investigated in numerous cancer cell lines nih.govdovepress.comnih.gov. These studies typically involve treating cell lines with varying concentrations of the compound and measuring cell viability or proliferation after a specific incubation period. The half-maximal inhibitory concentration (IC50) is often determined to quantify the potency of the compound in inhibiting cell growth.

While specific detailed data on the antiproliferative activity of 15-deoxo-rapamycin analogs across a wide range of cell lines were not extensively available in the search results, studies on rapamycin and other rapalogs provide context. Rapamycin itself has shown potent inhibitory activity in various cancer cell lines, including those derived from rhabdomyosarcoma, neuroblastoma, glioblastoma, small cell lung cancer, osteosarcoma, pancreatic cancer, breast cancer, and prostate cancer nih.gov. For instance, rapamycin demonstrated concentration-dependent antiproliferative effects in head and neck squamous cell carcinoma (HNSCC) cell lines, with varying IC50 values depending on the specific cell line nih.gov.

Analogs like 32-deoxorapamycin (SAR943) are mentioned as having been developed with similar mechanisms of action to rapamycin and evaluated for antiproliferative activity against a diverse range of cancer types in preclinical studies nih.govdovepress.comnih.gov. While direct comparative IC50 data for 15-deoxo-rapamycin analogs against a broad panel of cell lines were not found, their development is rooted in the observed antiproliferative potential of the rapamycin scaffold.

Cell Cycle Analysis and Apoptosis Induction Studies

Rapamycin is known to exert its antiproliferative effects, in part, by inducing cell cycle arrest, typically in the G0/G1 phase nih.govwaocp.orgresearchgate.netd-nb.info. This arrest is associated with the downregulation of genes necessary for cell cycle progression nih.gov. Studies on rapamycin in MCF-7 breast cancer cells, for example, showed an increase in the G0/G1 phase cell population and a corresponding decrease in the S and G2/M phase populations upon treatment waocp.org. Similarly, rapamycin induced G0/G1 cell cycle accumulation in HNSCC cell lines nih.gov.

Beyond cell cycle arrest, rapamycin and its analogs can also induce apoptosis, or programmed cell death, in various cancer cell types nih.govwaocp.orgresearchgate.netd-nb.infomdpi.comnih.gov. This apoptotic effect can be concentration-dependent nih.govnih.gov. For instance, rapamycin treatment induced characteristic features of apoptosis, such as cell shrinkage and autophagy, in MCF-7 cells, leading to an increase in early apoptotic cells waocp.org. In HNSCC cell lines, the antiproliferative effects of rapamycin were associated with apoptosis induction nih.gov. High concentrations of rapamycin have been shown to induce apoptosis in several human cancer cell lines, potentially through mechanisms involving the dissociation of mTOR complex 1 and suppression of 4E-BP1 phosphorylation nih.gov. Rapamycin has also been shown to enhance apoptosis induced by other agents, such as dexamethasone (B1670325) in T-ALL cells, by upregulating pro-apoptotic proteins like caspase-3, Bax, and Bim, and downregulating anti-apoptotic proteins d-nb.info.

While specific studies detailing the cell cycle analysis and apoptosis induction by 15-deoxo-rapamycin analogs were not prominently featured in the search results, the known mechanism of action of rapalogs, involving mTOR inhibition, suggests that these analogs would likely exhibit similar effects on cell cycle progression and apoptosis induction in susceptible cell lines.

In Vivo Efficacy and Mechanistic Studies in Animal Models

Preclinical investigations in animal models are crucial for evaluating the in vivo efficacy and understanding the mechanistic effects of rapamycin analogs, including 15-deoxo derivatives. These studies provide insights into their potential therapeutic applications and pharmacological behavior in a complex biological system.

Studies in Murine Models of Disease and Physiological Processes

Murine models are widely used to study the in vivo effects of rapamycin and its analogs in various disease contexts, including cancer and age-related conditions nih.govnih.govresearchgate.netoup.comresearchgate.net. Rapamycin has demonstrated strong inhibitory effects on tumor growth and angiogenesis in mouse models nih.gov. These effects are often linked to a reduced production of vascular endothelial growth factor (VEGF) nih.gov. Rapamycin has also shown therapeutic benefits in experimental models of age-linked neurodegenerative diseases like Alzheimer's and Parkinson's disease, and Huntington's disease nih.govnih.govoup.comacs.org. It has been reported to ameliorate age-related cognitive decline and even rejuvenate the hearts of aged mice nih.govoup.com.

Furthermore, rapamycin has been shown to extend the lifespan of wild-type mice and has been confirmed to have a strong prolongevity effect in numerous studies across different genetic backgrounds nih.govresearchgate.netoup.com. Studies in murine models have also been used to assess the immunosuppressive effects of rapamycin analogs. For instance, zotarolimus (B251), another rapamycin analog, showed a significant reduction in potency for systemic immunosuppression in rat disease models compared to rapamycin nih.gov.

While the search results did not provide specific details on in vivo studies of 15-deoxo-rapamycin analogs in murine models of specific diseases or physiological processes, the extensive research on rapamycin and other rapalogs in these models establishes a precedent for evaluating the in vivo potential of 15-deoxo variants in similar settings.

Investigations in Non-Mammalian Organism Models (e.g., C. elegans, D. melanogaster)

Non-mammalian model organisms like Caenorhabditis elegans (roundworms) and Drosophila melanogaster (fruit flies) have been instrumental in understanding the fundamental mechanisms of aging and the impact of interventions like rapamycin nih.govresearchgate.netjci.orgmdpi.combiorxiv.orgnih.govnih.gov. These models offer advantages due to their shorter lifespan and genetic tractability.

Rapamycin has been reported to extend the lifespan in yeast, worms, and flies nih.govoup.commdpi.com. Studies in C. elegans have shown that inhibition of the TOR complex 1 (TORC1), the primary target of rapamycin, significantly extends lifespan nih.gov. Research in Drosophila melanogaster has revealed that feeding rapamycin to adult flies produces lifespan extension, associated with increased resistance to starvation and oxidative stress nih.gov. These effects in Drosophila were specifically linked to the TORC1 pathway, influencing autophagy and translation nih.gov.

While the search results did not specifically mention studies on 15-deoxo-rapamycin analogs in C. elegans or D. melanogaster, these non-mammalian models provide valuable systems for initial screening and mechanistic studies of rapamycin analogs due to the conserved nature of the mTOR pathway across species researchgate.netmdpi.com.

Pharmacokinetic Characterization in Preclinical Animal Systems

Pharmacokinetic (PK) studies in preclinical animal systems are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted. These studies inform the potential bioavailability and duration of action of a drug candidate.

Rapamycin itself has pharmacological limitations, including poor solubility and a long half-life, which have driven the development of analogs with improved PK properties nih.govnih.gov. Several rapamycin derivatives, or rapalogs, have been developed with improved pharmacokinetic characteristics compared to rapamycin nih.govdovepress.comjci.org. For instance, zotarolimus (ABT-578), a rapamycin analog, has been studied for its pharmacokinetics in cynomolgus monkeys to validate differences in half-life compared to rapamycin nih.gov. Other rapalogs like CCI-779 (Temsirolimus) and RAD001 (Everolimus) are noted to show prolonged bioactivity dovepress.com.

Comparative Preclinical Efficacy and Mechanism with Rapamycin and Other Rapalogs

Preclinical studies comparing rapamycin and other rapalogs have been conducted in various disease models, including renal cell carcinoma and tuberous sclerosis complex wikipedia.orgwikipedia.orgnih.gov. These studies often evaluate the compounds' effects on tumor growth, cell proliferation, and key signaling pathways downstream of mTOR.

While extensive comparative preclinical efficacy data specifically for 15-deoxo-rapamycin analogs alongside rapamycin and a broad range of other rapalogs in various disease models is limited in the provided search results, some research sheds light on their mechanistic properties, particularly regarding FKBP12 binding.

One specific 15-deoxo-rapamycin analog, 15-deoxo-19-sulfoxylrapamycin, has been generated through precursor-directed biosynthesis fishersci.casenescence.info. Investigations into its mechanism have included assessing its binding affinity to FKBP12, a crucial initial step for rapamycin and many rapalogs to exert their inhibitory effect on mTOR fishersci.capharmakb.com.

A preclinical study comparing the FKBP12 binding of 15-deoxo-19-sulfoxylrapamycin to that of rapamycin demonstrated a notable difference in affinity. In an FKBP12-binding assay, 15-deoxo-19-sulfoxylrapamycin exhibited a significantly weaker binding affinity compared to rapamycin. The half-maximal inhibitory concentration (IC50) for 15-deoxo-19-sulfoxylrapamycin was approximately 166-fold higher than that of rapamycin fishersci.ca. This suggests that the structural modification at the 15-deoxo position, along with the sulfoxyl group at position 19, impacts the interaction with FKBP12. The pipecolate moiety of rapamycin is considered essential for its docking to FKBP12 pharmakb.com.

CompoundFKBP12 Binding Affinity (IC50)Fold Difference vs. Rapamycin
Rapamycin~4.9 nM1x
15-deoxo-19-sulfoxylrapamycin~800 nM~166x

Data derived from preclinical FKBP12 binding assays fishersci.ca.

Another analog mentioned in the literature is 32-deoxo-rapamycin, which is listed as a rapalog fishersci.cawikidata.org. However, detailed comparative preclinical efficacy or specific mechanistic studies for 32-deoxo-rapamycin in direct comparison to rapamycin and other rapalogs were not extensively found in the provided search results. Rapalogs generally share the same basic mechanism of forming a complex with FKBP12 to inhibit mTOR, primarily mTORC1 cenmed.com. The differences in their chemical structures can lead to variations in pharmacokinetic properties and potentially influence their interaction with FKBP12 or other cellular targets, which in turn could affect their preclinical efficacy profiles compared to rapamycin and other rapalogs like temsirolimus (B1684623) or everolimus (B549166).

Preclinical comparisons between rapamycin and other established rapalogs like temsirolimus and everolimus in specific disease models have shown varying results. For instance, studies in renal cell carcinoma models have compared agents like temsirolimus and dual mTORC1/mTORC2 inhibitors, highlighting differences in their ability to inhibit downstream signaling proteins and impact cell viability and tumor growth wikipedia.org. In tuberous sclerosis complex models, comparisons between rapamycin and temsirolimus have also been conducted to evaluate their effects on tumor burden and survival wikipedia.orgnih.gov. These studies underscore the importance of direct comparisons to understand the relative potential of different rapalogs. However, similar detailed comparative preclinical efficacy data for 15-deoxo-rapamycin analogs were not prominently featured in the provided literature.

Further preclinical investigations focusing specifically on 15-deoxo-rapamycin analogs are needed to fully elucidate their comparative efficacy against various diseases and to understand any unique mechanistic aspects they may possess compared to rapamycin and other established rapalogs.

Structure Activity Relationship Sar and Synthetic Analog Research

Identification of Structural Moieties Critical for Biological Activity and Target Binding

The biological activity of rapamycin (B549165) and its analogs is contingent upon their ability to form a ternary complex with the FK506-binding protein 12 (FKBP12) and the FKBP12-rapamycin-binding (FRB) domain of the mammalian target of rapamycin (mTOR). nih.gov Extensive research has identified several key structural moieties of the rapamycin macrocycle that are crucial for these interactions.

The region of the molecule responsible for binding to FKBP12, often referred to as the "binding domain," is essential for the initial protein-ligand interaction. Conversely, the "effector domain" is the portion that interacts with the FRB domain of mTOR, mediating the subsequent inhibitory action. nih.gov

A pivotal element in the interaction with FKBP12 is the pipecolate region of rapamycin. However, studies on 15-deoxo-rapamycin derivatives have highlighted the significance of other regions as well. Specifically, the C-15 carbonyl group has been identified as playing an important role in the binding affinity to FKBP12. Its removal, as seen in 15-deoxo-19-sulfoxylrapamycin, results in a dramatic reduction in binding affinity. nih.gov This suggests that while the pipecolate region is a primary anchor, other functional groups, including the C-15 carbonyl, contribute significantly to the stability and avidity of the rapamycin-FKBP12 complex.

Design and Chemical Synthesis of 15-Deoxo-Rapamycin Derivatives

The generation of 15-deoxo-rapamycin derivatives has largely been achieved through innovative biosynthetic approaches, particularly precursor-directed biosynthesis. nih.govnih.gov This technique involves feeding a modified precursor to a rapamycin-producing microorganism, which then incorporates the unnatural building block into the final macrocycle.

One notable example is the synthesis of 15-deoxo-19-sulfoxylrapamycin . nih.govnih.govresearchgate.net This was accomplished by feeding cultures of Streptomyces hygroscopicus with (S)-1,3-thiazane-4-carboxylic acid, a sulfur-containing analog of L-pipecolate, in the presence of L-nipecotic acid. researchgate.net The latter compound inhibits the natural biosynthesis of L-pipecolate, thereby enhancing the incorporation of the synthetic precursor. nih.govresearchgate.net This method not only introduces a modification at the pipecolate ring but also results in the absence of the C-15 carbonyl group in the final product. nih.gov

While precursor-directed biosynthesis has proven effective, the design of novel 15-deoxo-rapamycin derivatives can also be envisioned through total or semi-synthetic routes, although specific examples in the literature are scarce. These approaches would offer greater control over structural modifications around the C-15 position, allowing for a more systematic exploration of the SAR.

Impact of Structural Modifications on FKBP12 Binding and mTOR Pathway Modulation

The modification at the C-15 position, specifically the removal of the carbonyl oxygen, has a profound impact on the biological activity of rapamycin analogs. The primary consequence is a significant reduction in binding affinity to FKBP12.

This is starkly illustrated by the case of 15-deoxo-19-sulfoxylrapamycin. In a competitive binding assay, this derivative exhibited a 50% inhibitory concentration (IC₅₀) of 800 nM for FKBP12 binding. nih.gov In the same assay, the parent compound, rapamycin, had an IC₅₀ of 4.9 nM, indicating that the 15-deoxo analog is approximately 166-fold less potent in binding to its initial cellular target. nih.gov

The reduced affinity for FKBP12 directly translates to a diminished ability to inhibit the mTOR pathway. The formation of the FKBP12-rapamycin complex is a prerequisite for the inhibition of mTORC1. nih.gov A weakened initial binding event, as observed with 15-deoxo-19-sulfoxylrapamycin, would consequently lead to a less efficient formation of the ternary complex with the FRB domain of mTOR, resulting in attenuated downstream signaling inhibition. While direct mTOR inhibition data for 15-deoxo-rapamycin derivatives is not extensively reported, the drastic loss in FKBP12 affinity strongly suggests a corresponding decrease in mTOR pathway modulation.

CompoundModificationFKBP12 Binding IC₅₀ (nM)Fold-change in Binding vs. Rapamycin
Rapamycin-4.91
15-deoxo-19-sulfoxylrapamycin15-deoxo, 19-sulfoxyl800~166-fold decrease

Computational Modeling and Molecular Docking Studies for SAR Elucidation

Furthermore, molecular dynamics (MD) simulations can be employed to study the conformational changes and stability of the FKBP12-ligand complex over time. nih.gov Such simulations could reveal whether the absence of the C-15 carbonyl introduces flexibility in regions of the macrocycle that are critical for subsequent binding to the FRB domain of mTOR. The mention of a rapalog termed "C15-(R)-methylthienyl rapamycin" in a molecular dynamics simulation study suggests that computational approaches are being used to explore modifications at this position. researchgate.net

These computational tools are invaluable for the rational design of novel 15-deoxo-rapamycin derivatives with potentially modulated biological activities. By predicting the impact of structural changes on target binding, these methods can guide synthetic efforts towards compounds with desired pharmacological profiles.

Advanced Analytical and Methodological Approaches for Research on Rapamycin, 15 Deoxo

High-Resolution Mass Spectrometry Techniques (e.g., UPLC-Q/Orbitrap-HRMS, LDI-MS)

High-resolution mass spectrometry (HRMS), particularly techniques such as Ultra-High Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q/Orbitrap-HRMS), offers significant capabilities for the analysis of complex molecules like Rapamycin (B549165), 15-deoxo-. UPLC-Q/Orbitrap-HRMS provides high mass accuracy and resolution, enabling the precise determination of the molecular weight and elemental composition of the analyte. This is crucial for confirming the identity of Rapamycin, 15-deoxo- and differentiating it from closely related compounds or impurities. While specific studies on Rapamycin, 15-deoxo- using UPLC-Q/Orbitrap-HRMS were not detailed in the provided search results, this technique has been successfully applied to the analysis of other complex mixtures, including cytotoxic drugs and metabolites, demonstrating its suitability for comprehensive analysis in complex matrices.

Laser Desorption Ionization Mass Spectrometry (LDI-MS) is another mass spectrometry technique that has shown utility in the analysis of various organic molecules. LDI-MS involves the direct desorption and ionization of an analyte from a surface using a laser, often without the need for a matrix in certain applications. The technique has been mentioned in the context of measuring organic matter in blood, and "deoxorapamycin" was listed among compounds that can be measured by LDI-MS. This suggests the potential applicability of LDI-MS for the detection or analysis of Rapamycin, 15-deoxo-, although further research would be needed to optimize conditions specifically for this compound and confirm its sensitivity and specificity compared to other methods. LDI-MS has also been explored for the analysis of lipids and other low molecular weight compounds, highlighting its versatility.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC), often coupled with various detectors such as UV or mass spectrometers, is a fundamental technique for the separation, detection, and quantification of Rapamycin, 15-deoxo- in research samples. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of the analyte from potential interferences.

Liquid Chromatography-Mass Spectrometry (LC-MS), which combines the separation power of HPLC with the detection capabilities of mass spectrometry, is particularly valuable for the analysis of complex biological or fermentation matrices where Rapamycin, 15-deoxo- might be present. LC-MS/MS, a tandem mass spectrometry approach, offers enhanced sensitivity and specificity through the selection of parent ions and subsequent fragmentation for detection. This is a widely used method for the quantification of drugs and metabolites.

In the context of rapamycin analogs, HPLC-UV analysis has been utilized for the detection of novel compounds, including 15-deoxo-19-sulfoxylrapamycin. Retention times obtained from HPLC analysis are critical for identifying and distinguishing different analogs and related substances. The following table presents retention times observed during HPLC-UV analysis for rapamycin and certain analogs:

CompoundRetention Time (min)
15-deoxo-19-sulfoxylrapamycin17.2
Prolyl-rapamycin21.4, 21.6
Rapamycin22.5, 22.8

Note: Retention times may vary depending on specific chromatographic conditions.

LC-MS techniques are widely applied for therapeutic drug monitoring and the analysis of various compounds in biological fluids, demonstrating their robustness and sensitivity for quantitative analysis. These capabilities are directly transferable to the detection and quantification of Rapamycin, 15-deoxo- in relevant research samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex natural products and their analogs like Rapamycin, 15-deoxo-. NMR provides detailed information about the connectivity of atoms and the three-dimensional structure of a molecule based on the magnetic properties of atomic nuclei, particularly 1H and 13C.

For a compound like Rapamycin, 15-deoxo-, various NMR techniques, including one-dimensional (e.g., 1H NMR, 13C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, would be employed to assign resonances and establish the complete structure. 15N NMR spectroscopy can also be valuable for molecules containing nitrogen atoms, providing additional structural constraints. biochempartner.com While specific NMR data for Rapamycin, 15-deoxo- (Sirolimus Isomer C) were not found in the provided snippets, NMR is the gold standard for confirming the chemical structure of synthesized or isolated compounds and is routinely used in the characterization of rapamycin analogs.

Spectrophotometric and Fluorescent Assays for Binding and Functional Studies

Spectrophotometric and fluorescent assays are widely used in research to study the binding interactions and functional effects of compounds. These methods often rely on measuring changes in light absorbance or fluorescence upon binding or reaction.

For Rapamycin, 15-deoxo-, which is related to Rapamycin (known to bind to FKBP12), binding assays are relevant for investigating its interaction with target proteins like FKBP12 and downstream effectors. A study on novel rapamycin analogs, including 15-deoxo-19-sulfoxylrapamycin, utilized an FKBP12 binding assay to assess their affinity. While the specific details of the assay method were not provided in the snippet, binding assays commonly employ techniques such as fluorescence polarization or radioligand binding to quantify the interaction between a ligand and its target.

Fluorescence-based assays offer high sensitivity and specificity, making them suitable for detecting molecular interactions even at low concentrations and in complex samples. Spectrophotometric assays, which measure changes in absorbance, are also versatile and can be adapted to various enzymatic or chemical reactions. The application of these assays to Rapamycin, 15-deoxo- would provide insights into its molecular mechanism of action and potential biological activities by characterizing its binding profile and functional consequences.

System Suitability and Validation Considerations for Analytical Procedures in Research

Ensuring the reliability and accuracy of analytical results for Rapamycin, 15-deoxo- in research requires rigorous system suitability testing and method validation. System suitability tests are performed before or during the analysis to ensure that the chromatographic system and assay are performing correctly. Validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.

Key validation parameters include specificity, accuracy, precision, linearity, range, detection limit, quantification limit, and robustness. Specificity confirms that the method accurately measures the analyte without interference from other components in the sample. Accuracy assesses how close the measured values are to the true concentration. Precision indicates the reproducibility of the results under the same conditions (repeatability) and under different conditions (intermediate precision and reproducibility).

Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range. The detection limit is the lowest concentration that can be reliably detected, while the quantification limit is the lowest concentration that can be accurately quantified. Robustness evaluates the method's ability to remain unaffected by small variations in method parameters.

For Rapamycin, 15-deoxo-, particularly if analyzed as an impurity or a product of biosynthesis, validating the analytical methods according to established guidelines is essential for obtaining reliable quantitative and qualitative data. allmpus.comsimsonpharma.combiochempartner.com This ensures the quality and consistency of research findings.

Future Directions and Emerging Research Avenues for 15 Deoxo Rapamycin Analogs

Exploration of Novel Biological Roles and Unidentified Mechanisms

The exploration of novel biological roles and unidentified mechanisms of 15-deoxo-rapamycin analogs represents a critical area of future research. While rapamycin (B549165) is well-known for its potent inhibition of the mechanistic Target of Rapamycin (mTOR) pathway, primarily through forming a complex with FKBP12 that then binds to mTOR Complex 1 (mTORC1), modifications to the rapamycin structure, such as the absence of the carbonyl group at the C-15 position in 15-deoxo analogs, can significantly impact their interaction with FKBP12 and subsequent downstream effects.

Studies on specific 15-deoxo-rapamycin analogs, like 15-deoxo-19-sulfoxylrapamycin, have already indicated a substantially reduced binding affinity to FKBP12 compared to rapamycin. For instance, in an FKBP12 binding assay, 15-deoxo-19-sulfoxylrapamycin showed an IC50 approximately 166-fold higher than that of rapamycin. This altered binding profile suggests that these analogs may interact differently with the mTOR pathway or potentially engage with other cellular targets, leading to distinct biological outcomes.

Future research should aim to:

Systematically screen 15-deoxo-rapamycin analogs for activity against a wider range of biological targets beyond the canonical FKBP12-mTOR interaction. This could involve high-throughput screening assays against various kinases, phosphatases, and other protein targets implicated in different cellular processes.

Investigate the downstream signaling pathways affected by 15-deoxo-rapamycin analogs with altered FKBP12 binding. Techniques such as phosphoproteomics and transcriptomics could help identify novel molecular targets and affected cellular networks.

Explore potential biological activities that may be independent of mTOR inhibition. Given the structural differences from rapamycin, these analogs might possess unique properties relevant to areas such as antimicrobial activity, neuroprotection, or modulation of other signaling cascades.

Elucidate the precise molecular mechanisms by which these analogs exert any observed novel biological effects. This could involve structural studies of analog-protein complexes and detailed biochemical analyses.

Understanding these novel biological roles and mechanisms is crucial for determining the therapeutic potential of 15-deoxo-rapamycin analogs and differentiating them from rapamycin and other rapalogs.

Integration with Advanced Drug Delivery Systems in Preclinical Research

The integration of 15-deoxo-rapamycin analogs with advanced drug delivery systems is a promising avenue in preclinical research aimed at improving their therapeutic index. Rapamycin and its derivatives can face challenges related to solubility and targeted delivery, which can limit their efficacy and lead to off-target effects. Advanced delivery systems, such as nanoparticles, offer potential solutions to these issues by enhancing solubility, improving pharmacokinetics, extending drug release, and enabling targeted delivery to specific cells or tissues.

Preclinical research has demonstrated the potential of nanoparticle-based systems for delivering rapamycin, showing improved efficacy and reduced systemic exposure in various disease models. For example, rapamycin-loaded nanoparticles have shown sustained inhibition of vascular restenosis in rat models and effective targeting of experimental aortic aneurysms. Similarly, nanoparticle systems have been explored for kidney-specific delivery of rapamycin in polycystic kidney disease models.

Future research involving 15-deoxo-rapamycin analogs and advanced drug delivery systems should focus on:

Developing and evaluating nanoparticle formulations specifically designed for 15-deoxo-rapamycin analogs. This includes exploring different nanoparticle materials (e.g., polymers, lipids, biomimetic vesicles) and encapsulation strategies to optimize drug loading, stability, and release profiles.

Investigating the in vitro and in vivo performance of these analog-loaded delivery systems. Studies should assess their ability to enhance the solubility and stability of the analogs, their cellular uptake and intracellular trafficking, and their pharmacokinetic and pharmacodynamic properties in relevant animal models.

Exploring targeted delivery strategies to direct 15-deoxo-rapamycin analogs to specific disease sites or cell populations. This could involve functionalizing nanoparticles with ligands that bind to receptors overexpressed on target cells, thereby minimizing exposure to healthy tissues and

Q & A

Q. How can researchers mitigate bias when interpreting 15-deoxo-rapamycin’s anti-aging effects in preclinical studies?

  • Use blinded outcome assessment for lifespan/healthspan metrics .
  • Publish negative results in repositories like Zenodo to counter publication bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.